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Compound of Interest

Compound Name: 4-Chloro-5-methylpyridin-2-amine

Cat. No.: B1603693

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-5-
methylpyridin-2-amine

Senior Application Scientist Note: This technical guide addresses the chemical properties and
synthetic applications of 4-Chloro-5-methylpyridin-2-amine (CAS 1033203-31-4). It must be
noted at the outset that while this compound is commercially available, specific, peer-reviewed
experimental data regarding its synthesis, reactivity, and spectroscopic characterization are not
widely available in public literature. In contrast, its isomers, particularly 2-Chloro-5-
methylpyridin-4-amine (CAS 79055-62-2), are well-documented as key intermediates in
pharmaceutical manufacturing.

Therefore, this guide will provide the known computational data for 4-Chloro-5-methylpyridin-
2-amine and leverage robust experimental data from its close structural isomers to provide
expert-driven predictions and analogous protocols. This approach ensures scientific integrity
while delivering actionable insights for researchers, scientists, and drug development
professionals. Throughout this document, a clear distinction is made between data pertaining
directly to the target compound and data used for analogous reasoning.

Physicochemical and Structural Properties

4-Chloro-5-methylpyridin-2-amine is a substituted aminopyridine, a class of heterocyclic
compounds of significant interest in medicinal chemistry due to their prevalence in biologically
active molecules.[1] The molecule's structure, featuring an amino group, a chloro group, and a
methyl group on the pyridine ring, presents multiple sites for synthetic modification.
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Structural and Computed Data

The fundamental properties of 4-Chloro-5-methylpyridin-2-amine have been calculated and
are available through databases such as PubChem. These provide a foundational
understanding of the molecule's size, polarity, and hydrogen bonding capabilities.

Property Value Source

CAS Number 1033203-31-4 [2]

Molecular Formula CeH7CIN2 [2]

Molecular Weight 142.58 g/mol [2]
4-chloro-5-methylpyridin-2-

IUPAC Name . [2]
amine

SMILES CC1=CN=C(C=C1CI)N [2]
LXLJJADZPBGRJA-

InChiKey [2]
UHFFFAOYSA-N

XLogP3 (Predicted) 15 [2]

Topological Polar Surface Area  38.9 A2 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor
ydrog p 5 2]
Count

Comparative Properties of Isomers

To provide context, the table below compares the computed data for the target compound with
the known experimental data of its well-studied isomer, 2-Chloro-5-methylpyridin-4-amine. This
comparison is critical for estimating the physical characteristics of the target compound.
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4-Chloro-5-methylpyridin-2- 2-Chloro-5-methylpyridin-4-

Property ] )
amine amine
CAS Number 1033203-31-4 79055-62-2[3]
_ _ White to yellowish crystal or

Appearance Solid (Predicted) )

crystalline powder[4]
Melting Point Not available ~115 °CJ[5]
Boiling Point Not available 310.1 °C (Predicted)[4]

Slightly soluble in water;
Solubility Not available soluble in ethanol, DMF,

dichloromethane[4]

The difference in substitution patterns between the isomers is expected to influence
intermolecular forces, leading to variations in melting point and solubility. The 4-amino isomer's
ability to form different hydrogen bonding networks likely contributes to its specific physical
properties.

Spectroscopic Characterization (Predictive
Analysis)

No experimental spectra for 4-Chloro-5-methylpyridin-2-amine are readily available.
However, a predictive analysis based on established principles of NMR spectroscopy can
provide researchers with expected values for compound verification.

Predicted 'H NMR Analysis

The expected *H NMR spectrum (in CDCls or DMSO-ds) would feature:
o Methyl Protons (-CHs): A singlet expected around & 2.0-2.3 ppm.

e Amino Protons (-NHz2): A broad singlet, typically between & 4.5-6.5 ppm, whose chemical
shift is solvent-dependent.

e Aromatic Protons (Pyridine Ring): Two singlets corresponding to the protons at the C3 and
C6 positions. The proton at C6 (adjacent to the nitrogen) would likely appear further
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downfield (& ~7.5-7.8 ppm) compared to the proton at C3 (6 ~6.5-6.8 ppm).

For comparison, the published *H NMR data for the isomer 2-Chloro-5-methylpyridin-4-amine in
DMSO-des shows signals at 6=1.96 (s, 3H, -CHs), 6.16 (br s, 2H, -NH2), 6.50 (s, 1H, Ar-H), and
7.68 (s, 1H, Ar-H).[6] This experimental data supports the predicted regions for the different
proton environments in the target molecule.

Synthesis Routes (Analogous Protocol)

A validated, step-by-step synthesis for 4-Chloro-5-methylpyridin-2-amine is not described in
peer-reviewed literature. However, a highly robust and scalable synthesis for its isomer, 2-
Chloro-5-methylpyridin-4-amine, has been patented, which serves as an excellent model for a
potential synthetic strategy.[7][8] This method relies on the catalytic hydrogenation of a nitro-N-
oxide precursor.

Analogous Synthesis of 2-Chloro-5-methylpyridin-4-
amine

This process demonstrates a common and efficient pathway for producing substituted
aminopyridines.[8]

Hz (3 bar)
Pt/Mo on Carbon
Ethanol, 30°C, 20h
2-Chloro-5-methyl- \ >98% Conversion

4-nitropyridine 1-oxide )

2-Ch|oro-5-methylpyridin-4-amina

Click to download full resolution via product page
Caption: Analogous synthesis of a key chloro-methyl-aminopyridine isomer.
Experimental Protocol (Adapted from Patent Literature[6][8]):

» Reactor Charging: A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine
1-oxide (1.0 eq) and a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated
carbon, ~10% w/w) under an inert argon atmosphere.
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» Solvent Addition: Anhydrous ethanol is added as the solvent (approx. 10-12 mL per gram of
starting material).

 Inerting: The reactor is sealed and purged three times with argon (3 bar overpressure).

e Hydrogenation: The atmosphere is replaced with hydrogen, and the reaction is maintained at
3 bar of hydrogen pressure. The mixture is stirred at 30°C for approximately 20 hours.

e Work-up: Upon completion (monitored by HPLC, >98% conversion), the reactor is inerted
with argon. The reaction mixture is filtered through a pad of kieselguhr to remove the
catalyst.

« |solation: The filtrate is concentrated under reduced pressure to yield the product, 2-Chloro-
5-methylpyridin-4-amine, typically in high purity (>97%).

Causality and Expertise: The choice of a bimetallic platinum/molybdenum catalyst is crucial for
efficiently reducing both the nitro group and the N-oxide functionality simultaneously under mild
conditions.[8] This avoids harsh reagents and improves the safety and scalability of the
process.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-5-methylpyridin-2-amine lies in the differential reactivity of its
functional groups. The chlorine atom is an excellent leaving group for nucleophilic aromatic
substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions, while the
amino group can be functionalized or used as a directing group.

G-Chloro-S-methylpyridin-2-amina

R-B(OR)2 R2NH

Nu~ Pd Catalyst Pd Catalyst

SNA_r Product Suzuki Coupling Product Buchwald-Hartwig Product
(e.g., Ether, Amine) (C-C Bond Formation) (C-N Bond Formation)

Click to download full resolution via product page
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Caption: Key reaction pathways for 4-Chloro-5-methylpyridin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura
coupling are foundational methods in modern drug discovery for constructing C-N and C-C
bonds, respectively.[9][10] Halogenated 2-aminopyridines are excellent substrates for these
transformations.

Regioselectivity Insight: In dihalopyridines, Buchwald-Hartwig amination often occurs with high
regioselectivity at the C2 position over the C4 position.[11][12] This is attributed to the more
favorable oxidative addition of the palladium catalyst at the position alpha to the ring nitrogen.
This principle suggests that the chloro group at C4 in the target molecule is well-suited for
selective cross-coupling.

Representative Protocol: Buchwald-Hartwig Amination (Analogous)

The following protocol, adapted from methodologies for related chloropyridines, details a typical
procedure for C-N bond formation.[11]

e Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-Chloro-5-
methylpyridin-2-amine, 1.0 mmol), the amine coupling partner (1.2 mmol), a suitable
palladium catalyst (e.g., Pdz(dba)s, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4
mol%).

e Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide
(NaOtBu, 1.4 mmol).

 Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat three times.
o Solvent Addition: Add anhydrous, degassed toluene or dioxane (3-5 mL) via syringe.

e Reaction: Heat the mixture with stirring at 80-110°C until the starting material is consumed
(monitored by TLC or LC-MS).

o Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate,
and filter through celite. Wash the filtrate with water and brine. Dry the organic layer over

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1603693?utm_src=pdf-body
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_2_4_Chlorophenyl_5_methylpyridine_via_Suzuki_Miyaura_Coupling.pdf
https://www.researchgate.net/publication/270303068_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries
https://www.semanticscholar.org/paper/Highly-Regioselective-Buchwald%E2%80%94Hartwig-Amination-at-Williams/e51d483ac0062d05897c739d3a6adf431f73e1fe
https://www.researchgate.net/publication/270303068_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries
https://www.benchchem.com/product/b1603693?utm_src=pdf-body
https://www.benchchem.com/product/b1603693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column
chromatography.

Applications in Drug Discovery (By Isomeric
Analogy)

While specific applications for 4-Chloro-5-methylpyridin-2-amine are not documented, the
immense value of the chloro-methyl-aminopyridine scaffold is demonstrated by its isomers,
which are key intermediates in blockbuster drugs.

¢ Finerenone: The isomer 2-Chloro-5-methylpyridin-4-amine is a crucial building block for
Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic
kidney disease associated with type 2 diabetes.[7][8]

e Lumacaftor: The isomer 6-Chloro-5-methylpyridin-2-amine is a key intermediate in the
synthesis of Lumacaftor, a component of treatments for cystic fibrosis that acts as a corrector
of the F508del-CFTR protein.[13]

The utility of these isomers underscores the potential of 4-Chloro-5-methylpyridin-2-amine as
a valuable, yet underexplored, building block for the synthesis of novel pharmaceutical agents.

Safety and Handling

No specific safety data sheet (SDS) for 4-Chloro-5-methylpyridin-2-amine is widely available.
However, based on data for analogous aminopyridines and chloropyridines, the compound
should be handled with care.[4]

o Hazard Classification (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled.
Causes skin and serious eye irritation. May cause respiratory irritation.

e Handling Precautions: Use only in a well-ventilated area or chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat. Avoid breathing dust.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Conclusion

4-Chloro-5-methylpyridin-2-amine is a functionalized heterocyclic building block with
significant untapped potential. While a lack of specific published data necessitates a predictive
and analogous approach to its chemistry, its structural features strongly suggest high utility in
modern synthetic chemistry. Its value as a substrate for palladium-catalyzed cross-coupling
reactions, a cornerstone of drug discovery, is particularly noteworthy. The established
importance of its isomers in major pharmaceuticals provides a compelling rationale for further
investigation into the synthesis and reactivity of this specific compound, positioning it as a
valuable tool for medicinal chemists and researchers developing the next generation of
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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